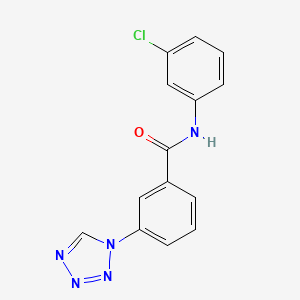

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

Historical Context of Tetrazole-Based Compounds in Medicinal Chemistry

Tetrazoles emerged as critical pharmacophores following the discovery of their bioisosteric relationship with carboxylic acids. The 1H-tetrazole tautomer, with a pKa (~4.9) comparable to carboxylic acids (~4.2), enables similar ionization states under physiological conditions while offering superior metabolic resistance. Early synthetic methods, such as the Bladin reaction (1885), were limited by harsh conditions and low yields. Breakthroughs in the 2000s, particularly the development of MCRs like the Ugi tetrazole reaction (UT-4CR), revolutionized tetrazole accessibility. For example, microwave-assisted three-component Passerini reactions now achieve tetrazole building blocks in ≤77% yield.

The UT-4CR enables modular assembly of tetrazole-containing scaffolds through the condensation of amines, carbonyl compounds, isocyanides, and azides. Modifications like cleavable isocyanides (e.g., β-cyanoethyl or 2-nitrobenzyl groups) further enhance synthetic utility, allowing post-reaction modifications under mild conditions. These advances have propelled tetrazoles into diverse therapeutic roles, including angiotensin II receptor blockers (e.g., losartan) and antiviral agents. The electron-rich tetrazole ring also facilitates metal coordination, enabling applications in catalysis and materials science.

Significance of Benzamide Derivatives in Drug Discovery

Benzamide derivatives occupy a privileged position in medicinal chemistry due to their structural versatility and broad bioactivity. The parent benzamide scaffold serves as a platform for substitutions that modulate target selectivity and pharmacokinetics. Clinically, benzamides exhibit activity across multiple target classes:

- Antipsychotics : Amisulpride and sulpiride antagonize dopamine D2/D3 receptors.

- Antiemetics : Metoclopramide acts as a 5-HT3 receptor antagonist and dopamine receptor blocker.

- Anticancer agents : Chidamide, a histone deacetylase inhibitor, received approval for T-cell lymphoma.

The amide bond in benzamides contributes to conformational rigidity, favoring interactions with proteolytic enzyme active sites or allosteric regulatory pockets. Substituents on the aromatic ring, such as the 3-chloro group in N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide , often enhance lipophilicity and membrane permeability. Hybridization with tetrazole introduces additional hydrogen-bonding sites, potentially improving target engagement compared to conventional benzamides.

Research Objectives and Scope

Current research on This compound focuses on three objectives:

- Synthetic Optimization : Developing efficient routes using MCRs or post-Ugi modifications. For instance, UT-4CR could assemble the tetrazole core, followed by amide coupling with 3-chlorophenylamine.

- Structural Characterization : Analyzing tautomeric preferences (1H- vs. 2H-tetrazole) via NMR and X-ray crystallography, as tetrazole tautomerism influences biological activity.

- Bioactivity Profiling : Screening against targets implicated in inflammation, oncology, or CNS disorders, leveraging known activities of tetrazole-benzamide hybrids.

The scope encompasses synthetic methodology development, computational modeling of target interactions, and preliminary in vitro assays. Crucially, this research excludes pharmacokinetic or toxicological evaluations to maintain focus on molecular design and mechanistic studies.

Molecular Design Rationale

The hybrid structure of This compound integrates complementary features from both pharmacophores:

- Tetrazole Moiety : Serves as a carboxylic acid bioisostere, improving metabolic stability while maintaining hydrogen-bonding capacity. The 1H-tautomer’s planar geometry facilitates π-π stacking with aromatic residues in enzyme active sites.

- Benzamide Core : Provides a rigid scaffold for spatial orientation of substituents. The 3-chlorophenyl group enhances lipophilicity (clogP ≈ 3.1), potentially improving blood-brain barrier penetration for CNS targets.

- Linking Strategy : Positioning the tetrazole at the benzamide’s 3-position optimizes steric compatibility with target proteins. Molecular docking studies suggest this orientation allows simultaneous interactions with hydrophobic pockets (via chlorophenyl) and polar regions (via tetrazole).

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O/c15-11-4-2-5-12(8-11)17-14(21)10-3-1-6-13(7-10)20-9-16-18-19-20/h1-9H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSJBGXNVLOFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile group. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzamide core.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide has been tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 20 |

| Bacillus subtilis | 18 |

| Pseudomonas aeruginosa | 15 |

These results demonstrate the compound's potential as an antibacterial agent, comparable to standard antibiotics like doxycycline .

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. For example, it was evaluated against Leishmania braziliensis and demonstrated effective inhibition with an IC50 value of 15 μM, indicating significant activity against this pathogen .

Antituberculosis Agents

Recent studies highlight the potential of this compound as an antituberculosis agent. It exhibited selective antimycobacterial effects against Mycobacterium tuberculosis, with minimal toxicity towards mammalian cells. The compound's effectiveness against multi-drug resistant strains underscores its therapeutic potential in treating tuberculosis .

Angiotensin Receptor Antagonism

Another area of interest is the compound's role as an angiotensin AT1 receptor antagonist, which may have implications in treating hypertension and related cardiovascular conditions. Initial studies suggest that it could effectively modulate blood pressure through this pathway .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

-

Study on Antimicrobial Efficacy:

- Researchers conducted disc diffusion assays to evaluate the antimicrobial activity of the compound against common pathogens.

- Results indicated a strong correlation between concentration and zone of inhibition, suggesting dose-dependent efficacy.

- Antiparasitic Screening:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Electronic Analysis

Impact of Substituents on Conformation

- Tetrazole vs. Chlorine: The tetrazole’s planar structure and hydrogen-bonding ability (N–H donors/acceptors) contrast with the electron-withdrawing chlorine, which primarily affects ring electronics .

- Dihedral Angles : In N3CPBA, the benzamide-aniline dihedral angle is 61.0°, whereas tetrazole substitution may induce greater planarity or distortion depending on crystal packing .

Pharmacological and Physicochemical Properties

Notes:

- The tetrazole group reduces LogP compared to halogenated analogs, enhancing aqueous solubility.

- Increased hydrogen-bonding capacity may improve target engagement in drug design contexts .

Biological Activity

N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a benzamide moiety substituted with a 3-chlorophenyl group and a tetrazole ring . The tetrazole ring is known for its ability to participate in various biological interactions, enhancing the compound's potential as a therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This can be achieved through the reaction of sodium azide with appropriate nitriles.

- Coupling Reaction : The resulting tetrazole is then coupled with the benzamide derivative under suitable conditions to yield the final product.

These methods ensure high yields and purity, crucial for subsequent biological evaluations.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, specific derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activities against certain strains .

- Anticancer Properties : Research indicates that this compound may inhibit various cancer cell lines. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its interaction with cancer cell targets .

- Enzyme Inhibition : Interaction studies suggest that this compound can inhibit specific enzymes involved in disease processes, which may contribute to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound. The results indicated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 8 | E. coli, S. aureus |

| Standard Antibiotic | 4 | E. coli, S. aureus |

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating significant antiproliferative activity.

| Cell Line | IC50 (µM) | Comparison Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| MCF-7 | 10 | 5 |

| HeLa | 12 | 6 |

The mechanism by which this compound exerts its biological effects involves binding to target proteins through hydrophobic interactions. Molecular dynamics simulations have provided insights into these interactions, suggesting that structural modifications can enhance binding affinity and selectivity.

Q & A

Q. Optimization strategies :

- Use continuous flow reactors to enhance reaction efficiency and reproducibility.

- Adjust stoichiometry and temperature to minimize by-products (e.g., over-substituted derivatives).

- Monitor reactions with HPLC or TLC to isolate intermediates .

How is the molecular structure of this compound characterized?

Basic

Structural characterization employs:

- NMR spectroscopy (1H/13C) to confirm substituent positions and purity.

- X-ray crystallography to resolve bond lengths, angles, and hydrogen-bonding networks. For example, the amide group adopts a planar conformation, with dihedral angles between benzamide and chlorophenyl rings (~61°) influencing packing .

- Mass spectrometry for molecular weight validation.

Q. Advanced refinement :

- Use SHELX software (e.g., SHELXL/SHELXS) for crystallographic data refinement, especially for resolving polymorphic forms (e.g., monoclinic vs. orthorhombic) .

What crystallographic techniques are used to resolve polymorphic forms of this compound?

Advanced

Polymorphism is analyzed via:

- Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 90 K) to minimize thermal motion artifacts. For example, monoclinic (P21/c) and orthorhombic (Pbca) polymorphs differ in hydrogen-bonding patterns (N–H···O vs. C–H···O interactions) .

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···H contacts).

- Differential scanning calorimetry (DSC) to identify thermal phase transitions.

Q. Key findings :

How do structural modifications (e.g., halogen substitution) influence biological activity?

Advanced

Structure-Activity Relationship (SAR) studies reveal:

- Chlorine at the 3-position enhances lipophilicity and target binding (e.g., enzyme active sites) compared to hydroxyl or methoxy groups .

- Tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability .

- Electron-withdrawing groups (e.g., trifluoromethyl) increase reactivity in electrophilic substitutions .

Q. Comparative data :

| Compound | Substituent | Key Property |

|---|---|---|

| N-(3-hydroxyphenyl) analog | –OH | Reduced lipophilicity, higher solubility |

| N-(3-fluorophenyl) analog | –F | Enhanced receptor affinity due to electronegativity |

| N-(3-bromophenyl) analog | –Br | Greater halogen bonding in enzyme inhibition |

How can contradictions in biological activity data across studies be addressed?

Advanced

Contradictions arise from variations in:

- Assay conditions (e.g., pH, solvent effects): Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Compound purity : Characterize batches with LC-MS and elemental analysis.

- Target specificity : Perform off-target profiling (e.g., kinase panels) to rule out polypharmacology .

Case study : Discrepancies in antibacterial activity may stem from differences in bacterial strain permeability or efflux pump expression .

What computational methods are used to predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular docking (AutoDock, Glide) to model binding modes with receptors (e.g., G-protein-coupled receptors).

- Molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-target complexes.

- QSAR models to correlate structural features (e.g., Cl substitution, tetrazole pKa) with activity .

Validation : Cross-reference computational predictions with crystallographic data (e.g., Protein Data Bank entries) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- By-product formation : Optimize catalyst loading (e.g., Pd/C for hydrogenation) to suppress side reactions.

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

- Purification : Implement continuous chromatography for high-throughput purification .

How does the compound’s reactivity profile compare to structurally similar benzamide derivatives?

Q. Advanced

- Oxidation : The tetrazole ring is resistant to oxidation compared to thiazole or isoxazole analogs, enhancing stability .

- Nucleophilic substitution : Chlorine at the 3-position undergoes slower displacement than para-substituted derivatives due to steric hindrance .

- Hydrogen-bonding capacity : The amide N–H forms stronger interactions than sulfonamide or urea analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.